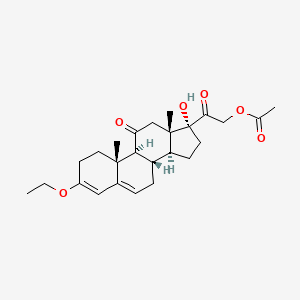
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione is a synthetic steroid compound It is structurally related to other steroids and is characterized by the presence of acetyloxy and ethoxy groups at specific positions on the pregnane skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the acetylation of the hydroxyl group at position 21 and the ethoxylation at position 3. The reaction conditions often include the use of acetic anhydride and ethyl iodide in the presence of a base such as pyridine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of pharmaceuticals and other steroid-based products .
作用机制
The mechanism of action of 21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This can result in a range of biological effects, including anti-inflammatory and immunomodulatory actions .
相似化合物的比较
Similar Compounds
21-(Acetyloxy)-17-(propionyloxy)-pregn-4-ene-3,20-dione: Used as a precursor for the synthesis of Clascoterone.
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: An intermediate in the synthesis of fluorinated corticosteroids.
Uniqueness
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione is unique due to its specific functional groups and their positions on the steroid skeleton. These structural features confer distinct chemical properties and biological activities, making it valuable for various research and industrial applications .
属性
分子式 |
C25H34O6 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17R)-3-ethoxy-17-hydroxy-10,13-dimethyl-11-oxo-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O6/c1-5-30-17-8-10-23(3)16(12-17)6-7-18-19-9-11-25(29,21(28)14-31-15(2)26)24(19,4)13-20(27)22(18)23/h6,12,18-19,22,29H,5,7-11,13-14H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 |
InChI 键 |
AAQSSDGRXCDFEI-AHLAAXOLSA-N |
手性 SMILES |
CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@]([C@]4(CC(=O)[C@@H]3[C@]2(CC1)C)C)(C(=O)COC(=O)C)O |
规范 SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CC(=O)C3C2(CC1)C)C)(C(=O)COC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


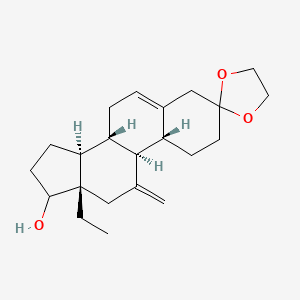
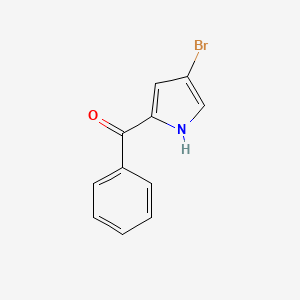
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
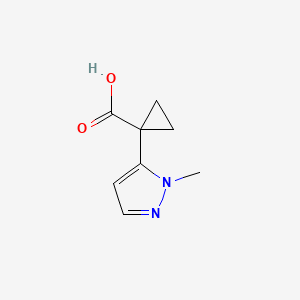
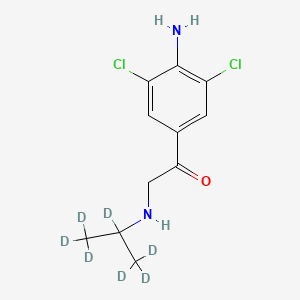
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

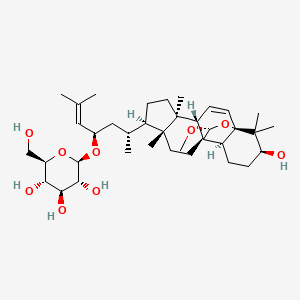
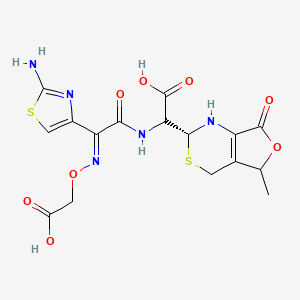

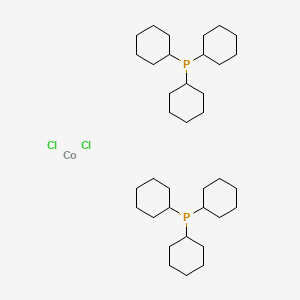
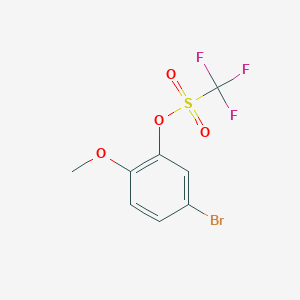
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
